3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a phenethyl group at position 3 and a 1,2,4-oxadiazole-linked o-tolyl substituent at position 1. Quinazoline-diones are heterocyclic systems known for diverse biological activities, including antimicrobial, antifungal, and pesticidal properties .
Properties
CAS No. |
1105197-06-5 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
FSKAFINURKPJLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-Phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that integrates a quinazoline core with oxadiazole and phenethyl groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural characteristics of this compound suggest various interactions with biological targets, which can lead to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O2, with a molecular weight of approximately 364.4 g/mol. The presence of multiple aromatic rings enhances its stability and reactivity.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives similar to 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study using the agar well diffusion method, several derivatives displayed moderate to strong antibacterial activity (Table 1).
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| Compound A | Moderate | Weak | |
| Compound B | Strong | Moderate | |
| 3-Phe... | Moderate | Moderate |
Antioxidant Activity
The antioxidant potential of compounds containing oxadiazole has been explored extensively. The DPPH assay demonstrated that certain derivatives exhibited significant radical scavenging activity. The structure-function relationship suggests that the oxadiazole moiety contributes to enhanced antioxidant properties (Table 2).
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. Some studies indicate that while certain derivatives exhibit cytotoxic effects at higher concentrations, they may also show selective toxicity towards cancer cells compared to normal cells (Table 3).
The biological activity of 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline can be attributed to its ability to interact with specific enzymes and receptors. For instance, studies have suggested that quinazoline derivatives can inhibit DNA topoisomerases and bacterial gyrase, which are crucial for DNA replication and repair processes in bacteria (Table 4).
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| DNA Topoisomerase IV | Competitive Inhibition | |
| Bacterial Gyrase | Noncompetitive |
Case Studies
In one notable case study involving the synthesis and evaluation of quinazoline derivatives, researchers found that modifications at the oxadiazole position significantly altered biological activity. Compounds with electron-withdrawing groups showed enhanced antimicrobial efficacy compared to their electron-donating counterparts.
Comparison with Similar Compounds
Research Implications and Limitations
Bioactivity Gaps : Direct pharmacological or pesticidal data for the target compound are absent in the provided evidence. Comparisons rely on structural parallels to triazole-based fungicides (e.g., quinconazole ) and oxadiazole-containing antimicrobials .
Synthetic Flexibility: The alkylation strategies used in synthesizing thieno[2,3-d]pyrimidines could be adapted to modify the target compound’s substituents for activity optimization.
Physical Property Data : Critical parameters like melting points, solubility, and stability are unavailable for the target compound and some analogs , highlighting the need for further characterization.
Q & A
Basic: What are the optimal synthetic routes for 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
The synthesis typically involves a multi-step pathway:
- Step 1: Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives or substituted urea under acidic conditions.
- Step 2: Introduction of the phenethyl group at position 3 through alkylation using phenethyl bromide in the presence of a base (e.g., NaH) .
- Step 3: Synthesis of the oxadiazole intermediate via cyclocondensation of amidoximes with activated carbonyl compounds (e.g., o-tolyl-substituted acyl chlorides) in solvents like DMF under reflux .
- Step 4: Coupling the oxadiazole moiety to the quinazoline core using a methylene linker via nucleophilic substitution or Mitsunobu reactions .
Key Considerations: Reaction temperature (60–100°C), solvent choice (e.g., DMF for polar aprotic conditions), and purification via column chromatography or recrystallization .
Basic: How is the compound characterized post-synthesis?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent connectivity and regiochemistry .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typically required) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretch at ~1700 cm for quinazoline-dione) .
Basic: What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, with ATP/NADH depletion as readouts .
Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS buffers .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodology:
- Core Modifications: Replace the quinazoline-dione with thieno[2,3-d]pyrimidine to assess heterocycle impact on selectivity .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Br, -CF) on the o-tolyl ring to enhance binding affinity to hydrophobic enzyme pockets .
- Linker Optimization: Test methylene vs. ethylene spacers between oxadiazole and quinazoline to improve conformational flexibility .
Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: What strategies resolve contradictions in biological activity between in vitro and in vivo studies?
- Solubility Optimization: Formulate the compound with cyclodextrins or liposomes to enhance bioavailability .
- Metabolic Stability: Perform microsomal assays (e.g., liver microsomes from rats) to identify rapid degradation pathways and modify labile groups (e.g., methoxy to trifluoromethyl) .
- Pharmacokinetic Profiling: Compare AUC and C in rodent models using LC-MS/MS quantification. Adjust dosing regimens to align with in vitro potency .
Advanced: How does computational modeling predict target interactions for this compound?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Validate with mutagenesis data .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with key residues (e.g., Asp831 in EGFR) .
- QSAR Models: Develop 3D-QSAR using CoMFA/CoMSIA to prioritize substituents with favorable steric/electronic properties .
Advanced: What analytical techniques address purity discrepancies in synthesized batches?
- HPLC-MS Coupling: Detect trace impurities (e.g., unreacted oxadiazole precursors) with ion-trap detectors .
- Differential Scanning Calorimetry (DSC): Identify polymorphic forms affecting solubility and stability .
- NMR Titrations: Quantify residual solvents (e.g., DMF) using H NMR with deuterated DMSO as an internal standard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
